

An In-depth Technical Guide to 5-BrUTP Sodium Salt

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Compound of Interest

Compound Name: 5-BrUTP sodium salt

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Introduction

5-Bromouridine 5'-triphosphate (5-BrUTP) sodium salt is a halogenated analog of uridine triphosphate (UTP). It serves as a crucial tool in molecular biology for the investigation of RNA synthesis and metabolism. When introduced into cells or in vitro transcription systems, 5-BrUTP is incorporated into newly synthesized RNA transcripts by RNA polymerases in place of the natural nucleotide, UTP. This incorporation allows for the specific labeling and subsequent detection of nascent RNA.

The key to 5-BrUTP's utility lies in the bromine atom, which acts as a hapten. This modification does not significantly alter the RNA's structure or function, allowing it to be recognized by specific antibodies, most commonly anti-bromodeoxyuridine (anti-BrdU) antibodies. This immunological detection enables a variety of applications, from visualizing transcription sites within the cell to quantifying the rate of RNA synthesis and degradation.^{[1][2][3][4]}

However, a significant consideration for in vivo studies is that cell membranes are generally impermeable to 5-BrUTP.^{[5][6]} Consequently, specialized methods such as microinjection, cell permeabilization, or liposome-mediated transfection are required to deliver the molecule into the cytoplasm.^{[5][6]} This guide provides a comprehensive overview of **5-BrUTP sodium salt**, its properties, detailed experimental protocols, and workflows for its application in research.

Core Properties and Specifications

The physical and chemical properties of **5-BrUTP sodium salt** are summarized below. These values are representative of commercially available reagents.

Property	Value	Reference(s)
Formal Name	5-bromo-uridine 5'-(tetrahydrogen triphosphate), trisodium salt	[1]
Synonyms	5-BrUTP, 5-Bromouridine 5'-triphosphate sodium salt	[1][2]
Molecular Formula	C ₉ H ₁₁ BrN ₂ O ₁₅ P ₃ · 3Na	[1][7]
Formula Weight	~629.0 g/mol	[1][4]
Purity	≥93-95%	[1]
Appearance	Crystalline solid or powder	[1]
Solubility	Water: ~50 mg/mL PBS (pH 7.2): ~10 mg/mL	[1]
Maximum Absorbance (λ _{max})	210, 280 nm	[1][4]
Storage Temperature	-20°C	[7]

Key Applications and Methodologies

5-BrUTP is a versatile tool for studying various aspects of RNA biology. Its primary applications include the labeling of nascent RNA for the analysis of transcription.

Visualization of Active Transcription Sites

One of the principal uses of 5-BrUTP is to identify the locations of active transcription within a cell. By introducing 5-BrUTP and allowing it to be incorporated into newly synthesized RNA, researchers can then use immunofluorescence with anti-BrdU antibodies to visualize these sites.

Analysis of RNA Synthesis and Turnover

By pulse-labeling cells with 5-BrUTP, it is possible to isolate and quantify RNA transcripts synthesized within a specific timeframe.^[3] This method, often referred to as bromouridine immunoprecipitation (BrU-IP), allows for the measurement of RNA production rates and can be combined with chase experiments to determine RNA degradation rates.^{[3][8]} This approach offers a significant advantage over methods that use transcriptional inhibitors like actinomycin D, as it has minimal effects on cell viability during short labeling periods.^[3]

Experimental Protocols

In Situ Labeling of Nascent RNA in Permeabilized Cells

This protocol describes the labeling of newly synthesized RNA in cells that have been permeabilized to allow the entry of 5-BrUTP.

Materials:

- Cells grown on glass coverslips to 50-70% confluency
- Phosphate-buffered saline (PBS)
- Permeabilization Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, and a permeabilizing agent (e.g., 5-40 µg/mL digitonin or 0.02%-0.1% Triton X-100).^[9] Add RNase inhibitor (e.g., RNasin) and a protease inhibitor (e.g., PMSF) just before use.
- Transcription Buffer: 100 mM KCl, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, and 0.2-0.5 mM 5-BrUTP.^[9] Add RNase and protease inhibitors before use.
- Fixation Solution: 2% paraformaldehyde in PBS
- Anti-BrdU antibody

Procedure:

- Wash cells twice with room temperature PBS.

- Gently add the Permeabilization Buffer to the cells and incubate for 3 minutes at room temperature. The optimal concentration of the permeabilizing agent must be determined empirically for each cell type.[\[9\]](#)
- Remove the Permeabilization Buffer and gently add the pre-warmed (37°C) Transcription Buffer.
- Incubate for 5-30 minutes at 37°C. The optimal incubation time should be determined to achieve sufficient labeling without causing cellular stress.[\[9\]](#)
- Remove the Transcription Buffer and wash once with PBS.
- Fix the cells by adding the Fixation Solution and incubating for 15 minutes at room temperature.
- Proceed with standard immunofluorescence protocols using an anti-BrdU antibody to detect the incorporated 5-BrUTP.

In Vivo Labeling of Nascent RNA via Microinjection

This protocol is suitable for introducing 5-BrUTP into the cytoplasm of individual cells for transcription analysis.

Materials:

- Cells grown on glass coverslips
- Microinjection Buffer: 100 mM 5-BrUTP, 140 mM KCl, 2 mM Pipes (pH 7.4).[\[10\]](#) Store in aliquots at -20°C.
- Fluorescence microscope with a microinjection system
- Fixation Solution: 2% paraformaldehyde in PBS
- Anti-BrdU antibody

Procedure:

- Place the dish containing the cells on the microscope stage.
- Using the microinjection system, inject the Microinjection Buffer into the cytoplasm of the target cells.
- Return the dish to a 37°C incubator and incubate for 5-15 minutes.[\[10\]](#)
- Gently wash the cells with PBS.
- Fix the cells with the Fixation Solution for 15 minutes at room temperature.
- Proceed with immunofluorescence staining using an anti-BrdU antibody.

Bromouridine Immunoprecipitation (BrU-IP) for RNA Synthesis Analysis

This protocol outlines the labeling of RNA with 5-Bromouridine (the nucleoside form, which is cell-permeable and converted to 5-BrUTP intracellularly) followed by immunoprecipitation to isolate newly synthesized transcripts.[\[3\]](#)

Materials:

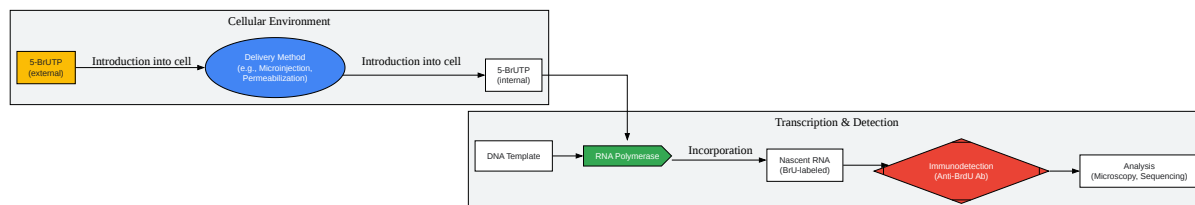
- Cells in culture
- 5-Bromouridine (BrU)
- Hank's Balanced Salt Solution (HBSS)
- RNA extraction kit
- Anti-BrdU antibody
- Protein A/G magnetic beads
- Wash buffers for immunoprecipitation

Procedure:

- Add BrU to the cell culture medium to a final concentration of 2 mM and incubate for 1 hour.
- Wash the cells with HBSS and harvest them.
- Extract total RNA from the cell pellet using a standard RNA isolation kit.
- Fragment the RNA to an appropriate size (e.g., 200-500 nucleotides) by sonication or chemical fragmentation.
- Incubate the fragmented RNA with an anti-BrdU antibody to form RNA-antibody complexes.
- Add Protein A/G magnetic beads to the mixture to capture the RNA-antibody complexes.
- Wash the beads several times to remove non-specifically bound RNA.
- Elute the BrU-labeled RNA from the beads.
- The isolated RNA can then be analyzed by RT-qPCR or next-generation sequencing to quantify the abundance of specific newly synthesized transcripts.[\[3\]](#)

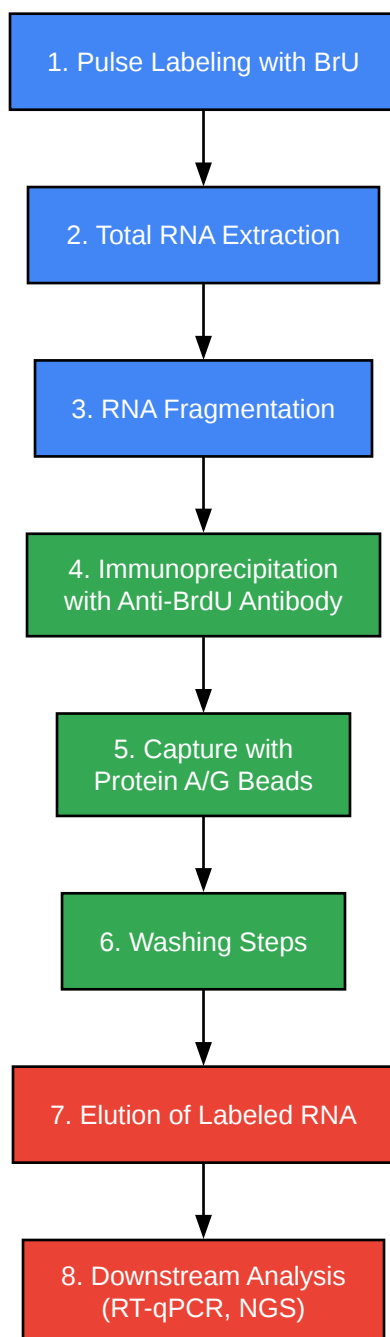
Visualized Workflows and Pathways

To better illustrate the processes involving 5-BrUTP, the following diagrams have been generated.



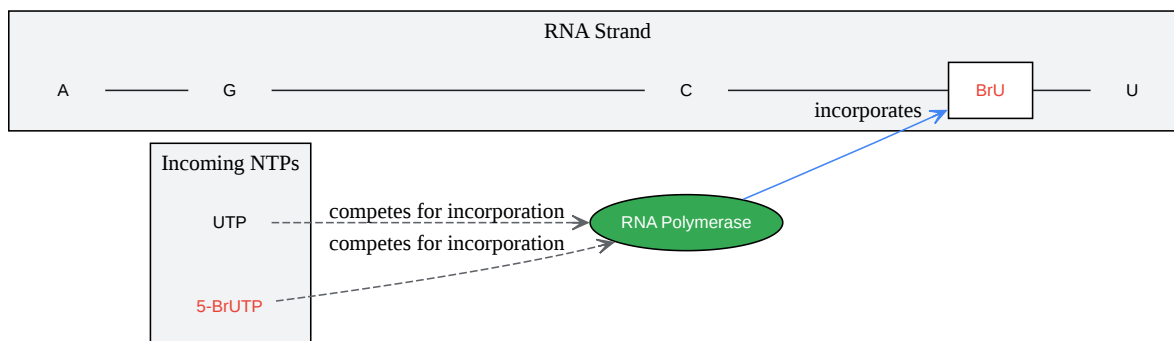
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Caption: General workflow of 5-BrUTP labeling and detection.



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Caption: Experimental workflow for Bromouridine Immunoprecipitation (BrU-IP).



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Caption: Incorporation of 5-BrUTP into a nascent RNA strand.

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